5-amino-3-{(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and various functional groups such as amino, cyano, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the pyrazole ring: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Functional group modifications: Various functional groups such as amino, cyano, and methoxy groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as cyano or nitro groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may exhibit biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-3-[(1Z)-2-[5-(3-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
- 5-AMINO-3-[(1Z)-2-[5-(4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-2-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features. This combination may confer unique properties, such as specific biological activity or material characteristics, that are not present in similar compounds.
Properties
Molecular Formula |
C24H16ClN5O2 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C24H16ClN5O2/c1-31-22-9-7-15(12-20(22)25)21-10-8-18(32-21)11-16(13-26)23-19(14-27)24(28)30(29-23)17-5-3-2-4-6-17/h2-12H,28H2,1H3/b16-11+ |
InChI Key |
MTLJSIMCOGJILY-LFIBNONCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.